molecular formula C15H13N3O B14515806 Nicotinamide, N-(3-indolylmethyl)- CAS No. 63183-53-9

Nicotinamide, N-(3-indolylmethyl)-

Cat. No.: B14515806
CAS No.: 63183-53-9
M. Wt: 251.28 g/mol
InChI Key: ZXXWHZIZRFFPLA-UHFFFAOYSA-N
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Description

Nicotinamide, N-(3-indolylmethyl)- is a compound that combines the nicotinamide moiety with an indole group. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N-(3-indolylmethyl)- can be achieved through several methods. One common approach involves the Curtius rearrangement of indole-3-carboxazide to produce N-(3-indolylmethyl)nicotinamide . This reaction typically requires the use of triethylamine and dichloromethane as solvents, with diphenylphosphoryl azide as the reagent .

Industrial Production Methods

Industrial production methods for Nicotinamide, N-(3-indolylmethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(3-indolylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the indole or nicotinamide groups.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Properties

CAS No.

63183-53-9

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3O/c19-15(11-4-3-7-16-8-11)18-10-12-9-17-14-6-2-1-5-13(12)14/h1-9,17H,10H2,(H,18,19)

InChI Key

ZXXWHZIZRFFPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CN=CC=C3

Origin of Product

United States

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